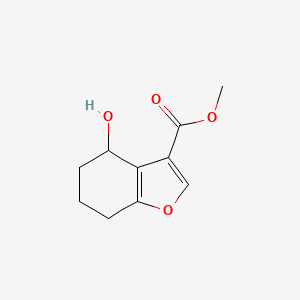![molecular formula C40H32O8P2 B12836459 (7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12836459.png)
(7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) is a complex organic compound characterized by its unique structure, which includes two diphenylphosphine oxide groups attached to a bibenzo[d][1,3]dioxole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) typically involves multiple steps, starting with the preparation of the bibenzo[d][1,3]dioxole core. This core is then functionalized with methoxy groups and subsequently reacted with diphenylphosphine oxide under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with different oxidation states, while substitution reactions can introduce new functional groups, leading to derivatives with varied properties.
科学的研究の応用
Chemistry
In chemistry, (7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and as a potential therapeutic agent due to its ability to interact with specific biological targets.
Medicine
In medicine, the compound’s unique structure allows it to be explored for drug development, particularly in targeting specific pathways involved in diseases.
Industry
In industry, the compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes and its functional versatility.
作用機序
The mechanism of action of (7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine: A similar compound with slight variations in the functional groups attached to the core structure.
2-Fluorodeschloroketamine: Another compound with a similar core structure but different functional groups, leading to distinct properties and applications.
Uniqueness
(7,7’-Dimethoxy-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diphenylphosphine oxide) is unique due to its specific combination of functional groups and its ability to form stable complexes with metals. This uniqueness makes it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C40H32O8P2 |
|---|---|
分子量 |
702.6 g/mol |
IUPAC名 |
5-diphenylphosphoryl-4-(5-diphenylphosphoryl-7-methoxy-1,3-benzodioxol-4-yl)-7-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C40H32O8P2/c1-43-31-23-33(49(41,27-15-7-3-8-16-27)28-17-9-4-10-18-28)35(39-37(31)45-25-47-39)36-34(24-32(44-2)38-40(36)48-26-46-38)50(42,29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-24H,25-26H2,1-2H3 |
InChIキー |
BIKYTONGIDUCQO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C2=C1OCO2)C3=C(C=C(C4=C3OCO4)OC)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



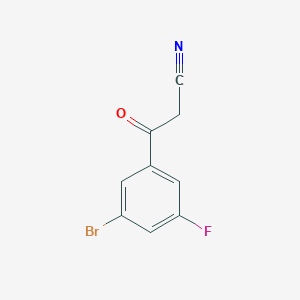
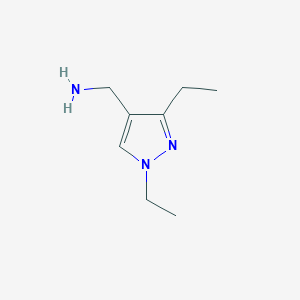
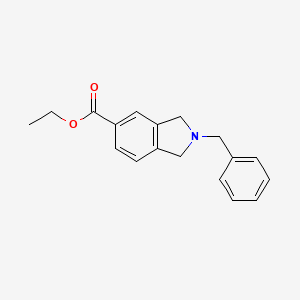

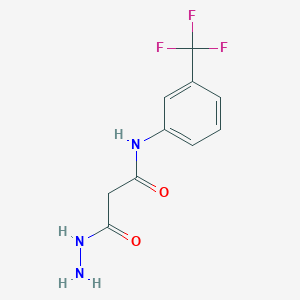
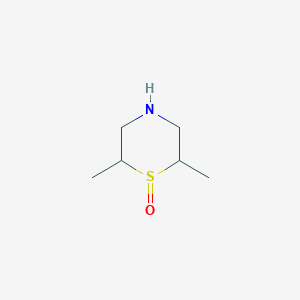
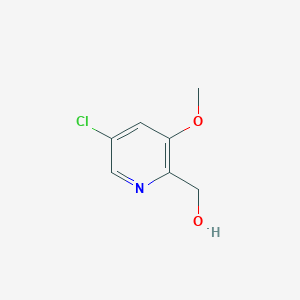

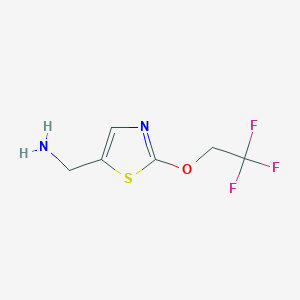
![3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
![(5AR,10bS)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B12836466.png)
![(E)-N-[4-amino-1-(thiophen-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B12836470.png)
